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Compound of Interest

Compound Name:
3-methyl-N-(2-

methylphenyl)benzamide

CAS No.: 97405-28-2

Cat. No.: B2436091

Get Quote

The physical properties of 3-methyl-N-(2-methylphenyl)benzamide (Molecular Formula:

C₁₅H₁₅NO) are entirely dictated by the interplay between its hydrogen-bonding amide core and

the steric bulk of its two aromatic rings.

The Ortho Steric Effect: The presence of a methyl group at the ortho position of the aniline-

derived ring (the 2-methylphenyl moiety) prevents the molecule from adopting a perfectly

planar conformation. This steric clash forces the dihedral angle between the amide plane

and the N-phenyl ring to twist. Consequently, this reduced planarity disrupts optimal crystal

lattice packing, which slightly lowers the melting point compared to its unhindered para-

substituted analogs.

Intermolecular Hydrogen Bonding: Despite the steric twist, the secondary amide core acts as

both a strong hydrogen bond donor (N-H) and acceptor (C=O). As established in

fundamental studies of [1], this N-H···O=C network is the primary driver of the compound's

solid-state stability and high melting point relative to its molecular weight.
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Lipophilicity and Solvation: The addition of two methyl groups to the parent N-

phenylbenzamide scaffold significantly increases the hydrophobic surface area. While

unsubstituted [2] exhibits borderline aqueous solubility, the 15-carbon framework of 3-
methyl-N-(2-methylphenyl)benzamide renders it practically insoluble in water, driving a

high partition coefficient (LogP).

Quantitative Physical Properties
The following table summarizes the key physical and physicochemical parameters of the

compound.

Property Value / Description Causal Mechanism

Molecular Weight 225.29 g/mol
Sum of atomic masses

(C₁₅H₁₅NO).

Physical State Crystalline Solid
Driven by intermolecular amide

H-bonding networks.

Melting Point 135 °C – 145 °C

Elevated by H-bonding, but

tempered by ortho-methyl

steric disruption of the crystal

lattice.

Aqueous Solubility < 0.1 mg/mL (Insoluble)

High carbon-to-heteroatom

ratio (15:2) dominates the

hydration energy of the amide

core.

Organic Solubility
Soluble in DCM, EtOAc,

DMSO

Lipophilic methyl groups

favorably interact with aprotic

and moderately polar solvents.

Predicted LogP ~3.8

Hydrophobic bulk drives

partitioning into lipid-like

phases, highly relevant for

BBB penetration.

Structure-Property Relationship (SPR) Visualization
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The relationship between the functional groups of 3-methyl-N-(2-methylphenyl)benzamide
and its macroscopic physical properties is mapped below.
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Fig 1. Structure-property relationships dictating the physical characteristics of the target.

Self-Validating Synthesis Protocol
The acylation of amines is the most ubiquitous reaction in pharmaceutical synthesis [3]. To

synthesize 3-methyl-N-(2-methylphenyl)benzamide, we employ a modified Schotten-

Baumann approach using an acid chloride intermediate.

This protocol is designed as a self-validating system: the chemical workup inherently forces the

isolation of the target product through orthogonal phase-separation logic. If the final organic

layer yields a solid upon evaporation, the chemical logic dictates it must be the desired neutral

amide.

Step-by-Step Methodology:
Activation: Suspend 1.0 equivalent of m-toluic acid in anhydrous dichloromethane (DCM).

Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2

hours. The cessation of gas evolution (SO₂ and HCl) serves as a visual validation that the

conversion to m-toluoyl chloride is complete. Remove excess SOCl₂ in vacuo.

Coupling: Dissolve the crude m-toluoyl chloride in fresh anhydrous DCM. Chill to 0 °C.

Dropwise, add a solution containing 1.0 equivalent of o-toluidine and 1.5 equivalents of
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triethylamine (Et₃N) in DCM. The reaction is highly exothermic; the ice bath prevents side

reactions. Stir for 4 hours, allowing the mixture to reach room temperature.

Self-Validating Workup (Liquid-Liquid Extraction):

Acid Wash: Wash the organic layer with 1M HCl. Causality: Any unreacted o-toluidine is

protonated to an ammonium salt, forcing it entirely into the aqueous layer.

Base Wash: Wash the organic layer with saturated NaHCO₃. Causality: Any unreacted m-

toluoyl chloride hydrolyzes to m-toluic acid, which is immediately deprotonated to sodium

m-toluate and extracted into the aqueous layer.

Result: The target amide is strictly neutral and highly lipophilic. It is the only species that

can logically remain in the DCM layer.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude solid. Recrystallize from hot ethanol/water to obtain pure

3-methyl-N-(2-methylphenyl)benzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2436091/docs?utm_src=pdf-body#molecular-architecture-and-causality-of-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2436091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m-Toluic Acid m-Toluoyl Chloride
(Activated)

 SOCl2, Reflux
(Activation)

Crude Amide
Mixture

 DCM, 0°C
(Coupling)

o-Toluidine
+ Base (Et3N)

 Nucleophilic
Attack

Pure Target
Amide

 Acid/Base Wash
(Self-Validation)

Click to download full resolution via product page

Fig 2. Self-validating synthesis workflow of 3-methyl-N-(2-methylphenyl)benzamide.
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Solid-State Characterization & Analytical Validation
To confirm the physical properties and molecular integrity of the synthesized compound, the

following analytical protocols must be executed. Each technique provides an orthogonal layer

of structural validation.

A. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR directly probes the vibrational modes of the amide bond, confirming the solid-state

hydrogen bonding network.

Amide I Band (C=O Stretch): Expected at ~1645–1655 cm⁻¹. The frequency is lower than a

standard ketone due to the resonance delocalization of the nitrogen lone pair into the

carbonyl group.

Amide II Band (N-H Bend): Expected at ~1530 cm⁻¹.

N-H Stretch: A sharp, distinct peak at ~3250–3300 cm⁻¹. The sharpness (rather than a broad

hump) validates that the compound is in a highly ordered crystalline state rather than an

amorphous powder.

B. Nuclear Magnetic Resonance (NMR)
NMR provides absolute confirmation of the atomic connectivity and the distinct electronic

environments caused by the methyl substitutions.

¹H NMR (400 MHz, DMSO-d₆):

The amide proton (N-H) will appear as a highly deshielded singlet at approximately 9.8–

10.2 ppm. This extreme downfield shift is caused by the electron-withdrawing carbonyl

group and hydrogen bonding with the DMSO solvent.

The aromatic protons (7H) will appear as a complex multiplet between 7.1–7.9 ppm.

The two methyl groups will appear as distinct singlets integrating to 3H each. The ortho-

methyl (on the aniline ring) typically appears slightly further upfield (~2.2 ppm) compared

to the meta-methyl on the benzoyl ring (~2.4 ppm) due to shielding effects from the twisted

aromatic geometry.
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C. Differential Scanning Calorimetry (DSC)
To accurately determine the melting point and assess crystalline purity, DSC is superior to

visual capillary methods.

Protocol: Heat a 3–5 mg sample in a crimped aluminum pan at a rate of 10 °C/min under a

nitrogen purge.

Validation: A single, sharp endothermic peak between 135 °C and 145 °C validates high

crystalline purity. The onset temperature of this peak represents the true thermodynamic

melting point, while the area under the curve yields the enthalpy of fusion (

), quantifying the energy required to break the intermolecular hydrogen bond network.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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